molecular formula C10H10ClN3O2 B1389006 3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride CAS No. 1185293-32-6

3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride

Cat. No. B1389006
CAS RN: 1185293-32-6
M. Wt: 239.66 g/mol
InChI Key: JUUUHTCSUDLYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride, commonly known as AIMB-HCl, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and other polar solvents. AIMB-HCl has been used in a variety of applications, including chemical synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

AIMB-HCl has been used in a variety of scientific research applications, including chemical synthesis, medicinal chemistry, and biochemistry. It has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and amines. It has also been used in the synthesis of pharmaceuticals and in the preparation of cyclic peptides. In addition, AIMB-HCl has been used in the study of enzyme inhibition, protein folding, and enzyme-substrate interactions.

Mechanism of Action

AIMB-HCl acts as an inhibitor of various enzymes. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in cell membranes. AIMB-HCl also inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, AIMB-HCl has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
AIMB-HCl has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, AIMB-HCl has been shown to have antiviral, antifungal, and antibacterial effects. AIMB-HCl has also been shown to have antioxidant and anti-aging effects, as well as to improve cognitive function.

Advantages and Limitations for Lab Experiments

AIMB-HCl is a relatively safe compound to use in the laboratory, as it is non-toxic and does not cause any significant side effects. It is also relatively stable and can be stored for long periods of time. However, it is important to note that AIMB-HCl is a relatively weak inhibitor of enzymes, so it may not be suitable for use in some experiments.

Future Directions

There are a number of potential future directions for AIMB-HCl. It could be used in the development of new drugs and therapies for various diseases and conditions. It could also be used to study the effects of enzyme inhibition on various biological processes. In addition, AIMB-HCl could be used to study the effects of oxidative stress and aging on cells. Finally, AIMB-HCl could be used to develop new methods for the synthesis of organic compounds.

properties

IUPAC Name

3-amino-4-imidazol-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13;/h1-6H,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUUHTCSUDLYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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